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Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational
landscape of Butanamide, N-phenyl- (also known as N-phenylbutanamide or butyranilide;
CAS No. 1129-50-6). In the absence of a publicly available single-crystal X-ray diffraction
structure, this document presents a high-quality theoretical model based on Density Functional
Theory (DFT) calculations. Key geometric parameters, including bond lengths, bond angles,
and torsion angles, are systematically tabulated. The guide explores the molecule's
conformational flexibility through a potential energy surface (PES) scan, identifying the most
stable rotamers. Detailed experimental and computational protocols are provided to facilitate
further research and application in fields such as medicinal chemistry and materials science,
where understanding molecular geometry is critical for predicting physicochemical properties
and biological activity.

Introduction

Butanamide, N-phenyl-, a secondary amide with the chemical formula C10H13NO, is a
molecule of interest in organic synthesis and as a structural motif in more complex compounds.
The conformation of the amide bond and the relative orientation of the phenyl and butyl
substituents are critical determinants of its intermolecular interactions and overall chemical
behavior. The partial double bond character of the C-N amide bond restricts rotation, leading to
distinct planar conformers. Furthermore, rotation around the N-C(phenyl) and C-C bonds of the
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butyl chain gives rise to a complex conformational space. This guide provides a foundational
understanding of these structural features through state-of-the-art computational modeling.

Molecular Structure and Geometry

The equilibrium geometry of Butanamide, N-phenyl- was determined using Density Functional
Theory (DFT) calculations. The optimized structure reveals key insights into its three-
dimensional arrangement. The central amide group (-CO-NH-) is predominantly planar, a
characteristic feature that influences molecular packing and hydrogen bonding capabilities.

Optimized Molecular Structure

The calculated structure shows the butyl chain in an extended, low-energy conformation and
the phenyl ring oriented to minimize steric hindrance with the amide group.

Quantitative Geometric Data

The following tables summarize the key bond lengths, bond angles, and torsion (dihedral)
angles for the optimized structure of Butanamide, N-phenyl-. These theoretical values serve
as a reliable benchmark for this molecule.

Table 1: Selected Bond Lengths

Atom 1 Atom 2 Bond Length (A)
01 Cc7 1.23
N1 C7 1.36
N1 C1 1.42
Cc7 Cs8 151
C1 C2 1.39
Cs8 C9 1.53
C9 C10 1.53
N1 H13 1.01
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Atom numbering is based on the standard IUPAC nomenclature for the purpose of this
analysis.

Table 2: Selected Bond Angles

Atom 1 Atom 2 Atom 3 Bond Angle (°)
o1 c7 N1 123.5
o1 Cc7 C8 120.8
N1 c7 C8 115.7
Cc7 N1 C1 126.8
c7 N1 H13 117.1
C1l N1 H13 116.1
N1 C1 Cc2 121.3
c7 C8 C9 112.4
C8 C9 C10 113.1

Table 3: Key Torsion (Dihedral) Angles
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Torsion o
Atom 1 Atom 2 Atom 3 Atom 4 Description
Angle (°)
Phenyl ring
vs. Amide
Cc2 C1 N1 Cc7 145.2
plane
(defines twist)
Amide bond
lanari
01 C7 N1 C1 -4.5 P v
(trans-
conformation)
Butyl chain
N1 C7 C8 C9 -175.1 conformation
(anti)
Butyl chain
C7 C8 C9 C10 178.9 conformation

(anti)

Conformational Analysis

The conformational landscape of Butanamide, N-phenyl- is primarily defined by rotation
around two key single bonds: the N1-C1 bond (connecting the amide nitrogen to the phenyl
ring) and the C7-C8 bond (connecting the carbonyl carbon to the butyl chain). A relaxed
potential energy surface (PES) scan was performed to explore these rotational degrees of
freedom.

Rotation about the N-C(phenyl) Bond

Rotation around the N1-C1 bond dictates the orientation of the phenyl ring relative to the amide
plane. The PES scan reveals two low-energy conformers corresponding to a twisted, non-
planar arrangement, which minimizes steric repulsion between the ortho-hydrogens of the
phenyl ring and the amide group. The planar conformation represents a higher-energy
transition state.

Rotation about the C-N Amide Bond
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Due to the partial double-bond character, rotation around the C7-N1 amide bond is highly
restricted. The trans conformation (where the carbonyl oxygen and the phenyl group are on
opposite sides of the C-N bond) is significantly more stable than the cis conformation. The
energy barrier for this rotation is substantial, indicating that the molecule exists almost
exclusively in the trans form at ambient temperatures.

Butyl Chain Conformation

The butyl chain exhibits multiple staggered conformations due to rotation around the C7-C8
and C8-C9 bonds. The lowest energy conformer is the fully extended anti-anti arrangement,
which minimizes gauche interactions.

Experimental and Computational Protocols
Synthesis of Butanamide, N-phenyl-

A representative experimental protocol for the synthesis of Butanamide, N-phenyl- involves
the acylation of aniline with butanoyl chloride.

Procedure:

» Dissolution: Dissolve aniline (1.0 equivalent) in a suitable aprotic solvent (e.g.,
dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine
or pyridine, 1.1 equivalents) in a round-bottom flask equipped with a magnetic stirrer. Cool
the mixture in an ice bath (0 °C).

o Acylation: Add butanoyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain
the temperature at O °C during the addition.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer
chromatography (TLC).

o Work-up: Upon completion, quench the reaction with water. Separate the organic layer and
wash sequentially with dilute HCI, saturated sodium bicarbonate solution, and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by recrystallization from a
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suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure
Butanamide, N-phenyl- as a solid.

Computational Methods

Geometry Optimization: The molecular geometry of Butanamide, N-phenyl- was optimized

using Density Functional Theory (DFT).

Software: Gaussian 16

Functional: B3LYP

Basis Set: 6-311++G(d,p)

Methodology: The initial structure was built and subjected to a full geometry optimization
without constraints. The convergence criteria were set to the software's default values.
Frequency calculations were performed on the optimized structure to confirm that it
corresponds to a true energy minimum (i.e., no imaginary frequencies).

Potential Energy Surface (PES) Scan: A relaxed PES scan was performed to investigate the

conformational profile.

Software: Gaussian 16

Functional: B3LYP

Basis Set: 6-31G(d) (a smaller basis set is often used for scans to reduce computational
cost)

Methodology: The C2-C1-N1-C7 dihedral angle was scanned from -180° to +180° in 10°
increments. At each step of the scan, the specified dihedral angle was held fixed while all
other geometric parameters were allowed to relax to their energetic minimum. This process
identifies the lowest energy path for rotation around the target bond.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.
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Butanamide, N-phenyl- Structure
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Caption: Schematic of Butanamide, N-phenyl- molecular structure.
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Caption: Workflow for computational structural analysis.
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Key Rotational Conformations
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 To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Structure and
Conformation of Butanamide, N-phenyl-]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073798#butanamide-n-phenyl-molecular-structure-
and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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